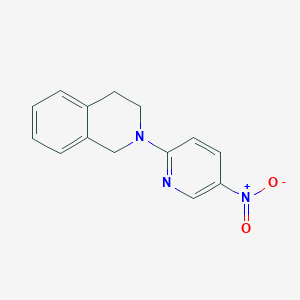

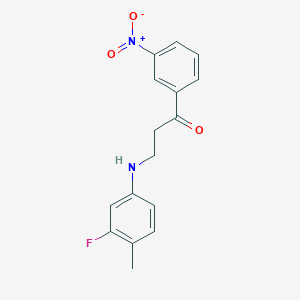

![molecular formula C17H23N3O2S2 B3017320 N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide CAS No. 638137-20-9](/img/structure/B3017320.png)

N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide is a compound that likely falls within the class of polycyclic N-heterocyclic compounds, which are known for their complex structures and potential biological activities. The compound's structure suggests it contains a thieno[2,3-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. This moiety is known to be a key feature in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the preparation of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives using cyanamide as a building block . Although the specific synthesis of this compound is not detailed in the provided papers, it can be inferred that similar multicomponent reactions or cyclization strategies could be employed. For instance, the oxidative cyclization of yne-tethered ynamides to access pyrrolidone skeletons and the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride to produce cyclization products are indicative of the synthetic routes that might be relevant.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidin-2-yl core, which is a common feature in the compounds studied in the provided papers. The thieno[2,3-d]pyrimidin-2-yl moiety is a bicyclic system that can undergo various chemical transformations, such as ring cleavage and subsequent ring closure to form different heterocyclic systems .

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidin-2-yl moiety in the compound is likely to be reactive, as evidenced by the reactions of similar compounds. For example, the reaction with hydroxylamine hydrochloride can lead to ring cleavage and the formation of oxadiazole rings . Additionally, the presence of a sulfanyl group suggests potential for further chemical modifications, such as S-alkylation or oxidation to sulfoxides.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, related compounds exhibit a range of properties depending on their specific functional groups and molecular structure. The presence of a cyclohexyl group may impart lipophilic character to the compound, while the thieno[2,3-d]pyrimidin-2-yl core could contribute to its electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Thieno[3,2-d]pyrimidines have been studied as new scaffolds for antimicrobial activities. Compounds derived from this class, including ones similar in structure to N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide, have shown potent antimicrobial properties against both Gram-negative and Gram-positive bacteria. Some derivatives exhibited higher antifungal activity compared to standard treatments like ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).

Herbicidal Activity

The herbicidal activity of related thieno[2,3-d]pyrimidine derivatives has been investigated. One study synthesized a compound through bromination, which demonstrated effectiveness in herbicidal applications. This suggests the potential of this compound in agricultural settings for controlling unwanted vegetation (Liu et al., 2008).

Synthesis of Novel Heterocyclic Compounds

Research on thieno[2,3-d]pyrimidines has led to the synthesis of novel heterocyclic compounds with potential biological activities. These compounds are synthesized through various chemical reactions, yielding derivatives that may possess antibacterial, antifungal, or herbicidal properties. The structural flexibility of thieno[2,3-d]pyrimidines allows for the exploration of a wide range of biological applications, indicating the versatility of this compound in drug discovery and development (Paronikyan et al., 2016).

Eigenschaften

IUPAC Name |

N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S2/c1-10-11(2)24-16-14(10)15(22)19-17(20-16)23-9-8-13(21)18-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFBPJZCPEOBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCCC(=O)NC3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

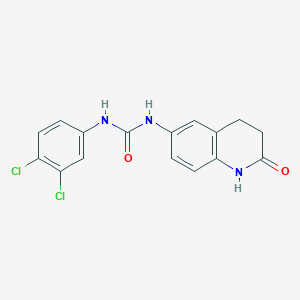

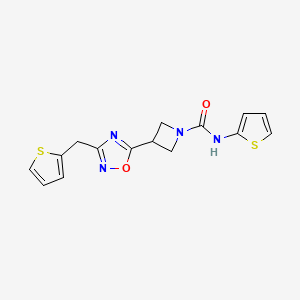

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

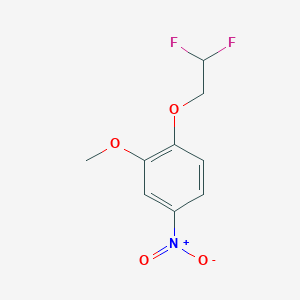

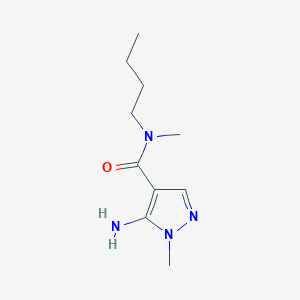

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)

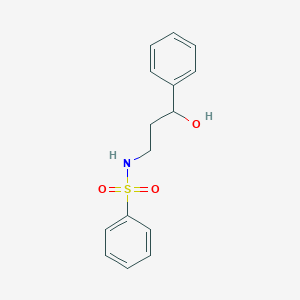

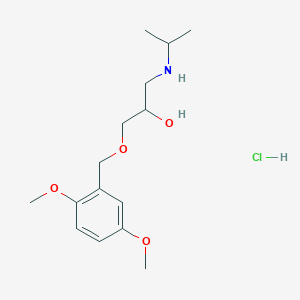

![Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3017243.png)

![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)

![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)